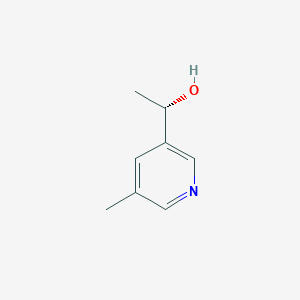
(S)-1-(5-Methylpyridin-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(5-Methylpyridin-3-yl)ethan-1-ol is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a methyl group at the 5-position and an ethan-1-ol group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. The reaction conditions typically include the use of hydrogen gas and a chiral catalyst, such as a chiral rhodium or ruthenium complex, under mild temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to achieve efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(5-Methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the substituent introduced, such as halides or amines.
Applications De Recherche Scientifique
(S)-1-(5-Methylpyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(5-Methylpyridin-3-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activity.
1-(5-Methylpyridin-3-yl)ethan-1-one: The ketone analog, which has different chemical properties and reactivity.
1-(5-Methylpyridin-3-yl)ethane: The fully reduced analog, which lacks the hydroxyl group.
Uniqueness
(S)-1-(5-Methylpyridin-3-yl)ethan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and drug development.
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(1S)-1-(5-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6-3-8(7(2)10)5-9-4-6/h3-5,7,10H,1-2H3/t7-/m0/s1 |
Clé InChI |
SVACRPKLVPAIND-ZETCQYMHSA-N |
SMILES isomérique |
CC1=CC(=CN=C1)[C@H](C)O |
SMILES canonique |
CC1=CC(=CN=C1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


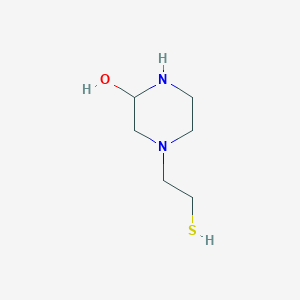
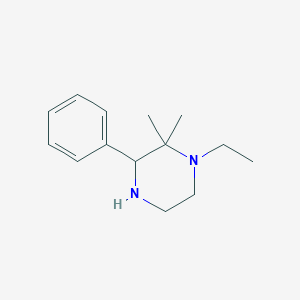
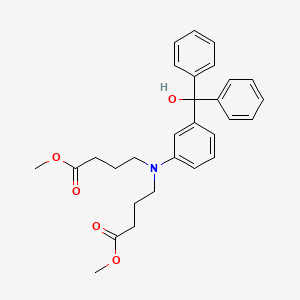
![5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104917.png)
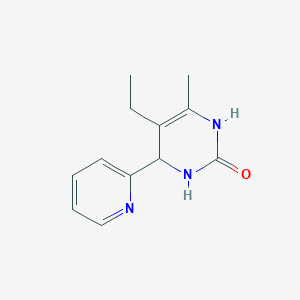
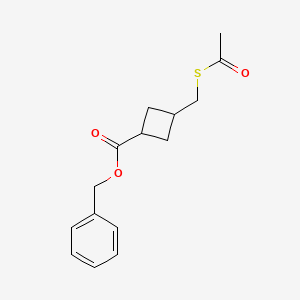
![4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid](/img/structure/B13104927.png)
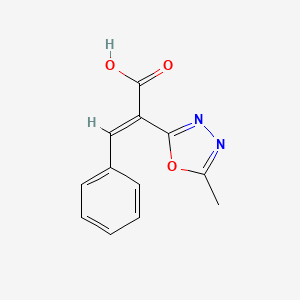
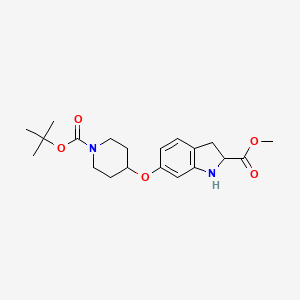
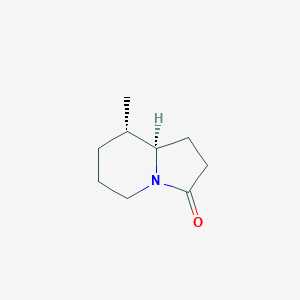

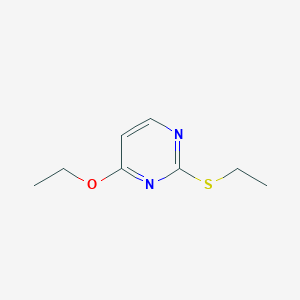
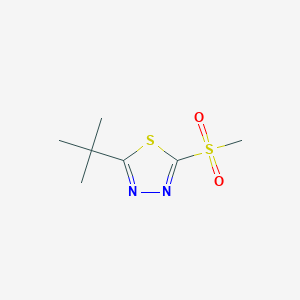
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-c]pyrimidine-7-carboxamide](/img/structure/B13105006.png)
